(5-Amino-2-bromo-4-pyridyl)methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(5-amino-2-bromopyridin-4-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c7-6-1-4(3-10)5(8)2-9-6/h1-2,10H,3,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXMXWDJSOGLNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)N)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Indispensable Role of Pyridine Derivatives in Contemporary Organic Synthesis
Pyridine (B92270), a six-membered heterocyclic aromatic compound, and its derivatives are cornerstones of modern organic chemistry. numberanalytics.comnih.gov Their importance is rooted in their unique electronic properties and their versatility in a multitude of chemical reactions. numberanalytics.com The nitrogen atom within the aromatic ring imparts a dipole moment and allows for various chemical transformations, making pyridine derivatives integral components in numerous biologically active compounds. numberanalytics.com
The applications of pyridine derivatives are widespread and impactful:
Pharmaceuticals: A vast number of drugs, including antihistamines, anti-inflammatory agents, and anticancer compounds, incorporate a pyridine scaffold. numberanalytics.com These derivatives are of particular interest due to their potential to improve water solubility in drug candidates. nih.gov
Agrochemicals: The agricultural industry utilizes pyridine-based compounds as effective insecticides, herbicides, and fungicides. numberanalytics.com
Materials Science: In the realm of materials science, pyridine derivatives are employed in the synthesis of functional materials such as conducting polymers and luminescent materials. numberanalytics.com
The stability of the pyridine ring, coupled with its susceptibility to both electrophilic and nucleophilic substitution reactions, provides a robust platform for synthetic chemists to build complex molecular architectures. researchgate.net This versatility has cemented the role of pyridine and its derivatives as essential building blocks in the development of novel and functional molecules. nih.govresearchgate.net
A Closer Look at 5 Amino 2 Bromo 4 Pyridyl Methanol: Structural and Functional Group Analysis
The compound (5-Amino-2-bromo-4-pyridyl)methanol possesses a unique combination of functional groups attached to a central pyridine (B92270) ring, each contributing to its distinct chemical reactivity and potential applications. A detailed analysis of its structure reveals the strategic placement of an amino group, a bromine atom, and a methanol (B129727) group.
| Property | Data |
| Molecular Formula | C₆H₇BrN₂O |
| CAS Number | 1806963-89-2 |
| Purity | ≥97% |
Data sourced from Aladdin Scientific Corporation and BLDpharm. labcompare.combldpharm.com
The key functional groups and their influence on the molecule's reactivity are as follows:
The Pyridine Ring: As the core of the molecule, the pyridine ring provides a stable aromatic system. The nitrogen atom within the ring influences the electronic distribution, making certain positions on the ring more susceptible to substitution reactions. researchgate.net
The Amino Group (-NH₂): This electron-donating group, positioned at the 5-position, activates the pyridine ring towards electrophilic substitution. The presence of the amino group also provides a site for further chemical modifications, such as acylation or alkylation. byjus.com
The Bromo Group (-Br): Located at the 2-position, the bromine atom is an excellent leaving group in nucleophilic substitution reactions. This allows for the introduction of a wide variety of other functional groups at this position, making it a key site for synthetic transformations. sigmaaldrich.com
The Methanol Group (-CH₂OH): The hydroxymethyl group at the 4-position can be oxidized to an aldehyde or a carboxylic acid, providing another avenue for derivatization. It can also participate in esterification or etherification reactions. sigmaaldrich.com
The specific arrangement of these functional groups on the pyridine ring in this compound creates a versatile chemical scaffold with multiple reactive sites, allowing for regioselective modifications and the construction of diverse molecular structures.
The Research Landscape and Future Potential of 5 Amino 2 Bromo 4 Pyridyl Methanol
Reactivity Profiles of the Pyridine Ring System
The pyridine ring in this compound is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This inherent electronic property makes the ring susceptible to nucleophilic attack, particularly at the positions ortho and para (C2, C4, C6) to the nitrogen. The positions can be depicted through zwitterionic resonance forms where positive charges are localized on the 2, 4, and 6 positions, making them favorable for nucleophilic attack. researchgate.net
The substituents on the ring further modulate this reactivity. The bromo group at the C2 position is an electron-withdrawing group, which further enhances the electrophilicity of the ring, especially at the C4 and C6 positions. Conversely, the amino group at the C5 position is a strong electron-donating group, which increases the electron density of the ring, particularly at the ortho and para positions relative to itself (C4 and C6). The hydroxymethyl group at the C4 position has a modest influence on the ring's electronics. The combination of these substituents creates a unique reactivity pattern where the molecule can participate in a variety of chemical reactions.
Transformations Involving the Bromo-Substituted Position
The bromine atom at the C2 position is a versatile handle for a wide array of chemical transformations, including nucleophilic substitution, cross-coupling reactions, and reductive debromination.
The C2 position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the ring nitrogen. researchgate.net The presence of the bromo group, a good leaving group, facilitates the displacement by various nucleophiles. The general mechanism for SNAr involves the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent loss of the bromide ion restores the aromaticity of the ring.
The reactivity of 2-bromopyridines in SNAr reactions is well-established. For instance, 2-bromopyridine (B144113) can react with sodium amide to yield 2-aminopyridine (B139424). pearson.com In the case of this compound, a variety of nucleophiles, such as alkoxides, thiolates, and amines, can be employed to displace the bromo group and introduce new functionalities at the C2 position. The reaction conditions for such transformations typically involve heating the substrate with the nucleophile in a suitable solvent, often in the presence of a base to neutralize the generated HBr.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, and the bromo substituent at the C2 position of this compound serves as an excellent electrophilic partner in these transformations.
Carbon-Carbon Bond Formation: The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds. nih.gov In this reaction, the bromopyridine derivative is coupled with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.govnih.govresearchgate.netacs.org This reaction is highly versatile and tolerates a wide range of functional groups. For instance, the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids has been reported to proceed in good yields. nih.govresearchgate.net A similar approach can be envisioned for this compound to synthesize a variety of 2-aryl or 2-vinyl substituted pyridine derivatives.
Carbon-Nitrogen Bond Formation: The Buchwald-Hartwig amination is a premier method for the construction of C-N bonds. nih.govchemspider.comnih.govresearchgate.net This reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. nih.govchemspider.comnih.govresearchgate.net This methodology has been successfully applied to the amination of 2-bromopyridines with a wide range of primary and secondary amines, including volatile amines. nih.gov This allows for the introduction of diverse amino functionalities at the C2 position of the target molecule.
Carbon-Oxygen Bond Formation: The formation of C-O bonds can be achieved through palladium-catalyzed coupling reactions with alcohols or phenols. These reactions, often referred to as Buchwald-Hartwig C-O coupling, provide a direct route to aryl ethers.
Below is a table summarizing typical conditions for these cross-coupling reactions:
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura (C-C) | Arylboronic acid | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane/Water | nih.govresearchgate.net |
| Buchwald-Hartwig (C-N) | Primary/Secondary Amine | [Pd2(dba)3] / BINAP | NaOtBu | Toluene | chemspider.com |
| Buchwald-Hartwig (C-N) | Volatile Amine | Pd(OAc)2 / XPhos | K3PO4 | t-Amyl alcohol | nih.gov |
The bromo group can be removed and replaced with a hydrogen atom through a process known as reductive debromination. This transformation is useful for accessing the corresponding debrominated analogue, (5-amino-4-pyridyl)methanol. Several methods are available for the reductive dehalogenation of aryl bromides.
One common method is catalytic hydrogenation, where the compound is treated with hydrogen gas in the presence of a palladium catalyst, such as palladium on carbon (Pd/C). organic-chemistry.orgresearchgate.net This method is often carried out under neutral conditions and can be selective for the reduction of the bromo group in the presence of other functional groups. organic-chemistry.org
Alternatively, palladium-catalyzed dehalogenation can be achieved using a hydrogen donor other than hydrogen gas. researchgate.net For example, alcohols like n-butanol or isopropanol (B130326) can serve as the hydrogen source in the presence of a palladium catalyst and a base such as potassium carbonate. researchgate.net These conditions are often compatible with a variety of functional groups.
| Reagents | Catalyst | Conditions | Reference |
|---|---|---|---|
| H2 gas | 10% Pd/C | Neutral, room temperature | organic-chemistry.orgresearchgate.net |
| n-Butanol, K2CO3 | Pd(OAc)2, PPh3 | 100 °C | researchgate.net |
Chemical Modifications of the Amino Group
The amino group at the C5 position is a key site for functionalization, allowing for the introduction of a variety of substituents through reactions such as acylation.
The amino group of this compound can readily undergo acylation with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. This reaction typically proceeds via nucleophilic attack of the amino nitrogen on the carbonyl carbon of the acylating agent. To drive the reaction to completion, a base, such as pyridine or triethylamine, is often added to neutralize the acid byproduct (e.g., HCl) that is formed.
Oxidation Pathways
The amino group on the pyridine ring of this compound is susceptible to oxidation. Analogous to other aminopyridines, this functional group can be oxidized to a nitro group under appropriate conditions. For instance, the oxidation of 2-amino-5-bromopyridine (B118841) to 5-bromo-2-nitropyridine (B47719) has been achieved using hydrogen peroxide in a mixture of water and acetone. chemicalbook.com This transformation is significant as it alters the electronic properties of the pyridine ring, making it more electron-deficient and influencing its reactivity in subsequent reactions. The resulting nitro compound can then serve as a precursor for other functional groups.
Diazotization and Subsequent Derivatizations
The primary amino group in this compound can undergo diazotization, a pivotal reaction for the introduction of a wide range of substituents. The reaction of aminopyridines with nitrous acid (generated in situ from sodium nitrite (B80452) and a mineral acid) at low temperatures leads to the formation of a pyridinediazonium salt. rsc.org These diazonium salts are often unstable and are typically used immediately in subsequent reactions.
For example, 2- and 4-aminopyridines form diazonium ions in dilute mineral acid, which can rapidly hydrolyze to the corresponding hydroxy-pyridines. rsc.org The stability and reactivity of these diazonium intermediates are influenced by the substitution pattern on the pyridine ring. In the case of this compound, the resulting diazonium salt could be transformed into a variety of derivatives. For instance, reaction with a suitable copper salt could replace the diazonium group with another halogen (Sandmeyer reaction), or it could be displaced by a cyano group. Furthermore, coupling reactions with activated aromatic compounds could lead to the formation of azo dyes. The specific conditions, such as the acid used and the temperature, play a crucial role in the outcome of these derivatizations. rsc.orggoogle.com
Reactions of the Hydroxymethyl Moiety
Oxidation to Carbonyl or Carboxyl Derivatives
The primary alcohol of the hydroxymethyl group can be oxidized to afford either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Controlled oxidation, for instance using manganese dioxide (MnO2) or Dess-Martin periodinane, would likely yield 5-amino-2-bromo-4-pyridinecarboxaldehyde. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid, would further oxidize the aldehyde to 5-amino-2-bromo-4-pyridinecarboxylic acid. achemblock.comlibretexts.orgpassmyexams.co.ukvedantu.com The synthesis of a related compound, 2-bromo-5-formylpyridine, has been reported from 2,5-dibromopyridine, indicating the feasibility of such transformations on the bromo-substituted pyridine core. google.com
The resulting carbonyl compounds are valuable intermediates for further synthetic elaborations, such as the formation of imines, oximes, or as substrates in various carbon-carbon bond-forming reactions.
Esterification and Etherification Reactions
The hydroxymethyl group readily undergoes esterification with carboxylic acids, acid chlorides, or acid anhydrides in the presence of an acid or base catalyst to form the corresponding esters. scispace.comyoutube.com For example, reaction with acetyl chloride or acetic anhydride (B1165640) would yield (5-amino-2-bromo-4-pyridyl)methyl acetate. These esterification reactions are generally efficient and allow for the introduction of a wide variety of ester functionalities. nih.govresearchgate.net
Etherification of the hydroxymethyl group can be achieved by reaction with alkyl halides under basic conditions (Williamson ether synthesis). For instance, deprotonation of the alcohol with a suitable base like sodium hydride, followed by treatment with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide), would produce the corresponding ether.
Halogenation of the Alcohol Functionality
The hydroxyl group of the hydroxymethyl moiety can be replaced by a halogen atom to furnish a halomethyl derivative. This transformation can be accomplished using various halogenating agents. For instance, treatment with thionyl chloride (SOCl2) is a common method for converting primary alcohols to alkyl chlorides, producing (5-amino-2-bromo-4-chloromethyl)pyridine. libretexts.orgmasterorganicchemistry.comnih.gov Similarly, phosphorus tribromide (PBr3) can be employed for the synthesis of the corresponding bromomethyl derivative. These halogenated products are reactive intermediates, susceptible to nucleophilic substitution, making them valuable precursors for the introduction of other functional groups.
Chemo- and Regioselective Control in Multi-functionalized Systems
The presence of three distinct functional groups in this compound necessitates careful control of reaction conditions to achieve chemo- and regioselectivity. The reactivity of each functional group can be modulated by the choice of reagents and reaction parameters.
For instance, the amino group is a strong activating group and directs electrophilic substitution to the positions ortho and para to it. However, under acidic conditions, the amino group is protonated to form an ammonium (B1175870) salt, which is a deactivating group. This change in reactivity can be exploited to control the outcome of certain reactions.
The bromine atom at the 2-position is susceptible to displacement by nucleophiles, particularly through transition-metal-catalyzed cross-coupling reactions. The relative reactivity of the bromo substituent compared to other potential leaving groups on the pyridine ring is a key factor in designing selective transformations. Studies on polysubstituted pyridines have shown that the order of reactivity in Suzuki couplings can be controlled, for example, -Br > -OTf > -OSO2F > -Cl. acs.orgacs.org This differential reactivity allows for the stepwise and selective functionalization of the pyridine core.
Furthermore, the protection of one or more functional groups is a common strategy to achieve selectivity. For example, the amino group can be acylated to form an amide, which is less nucleophilic and less prone to oxidation. Similarly, the hydroxymethyl group can be protected as an ether or an ester to prevent its reaction while other transformations are carried out on the pyridine ring. The regioselective functionalization of substituted pyridines is a well-established area of research, with methods available for the selective modification at different positions of the ring. nih.govnih.govrsc.orgmdpi.com
Synthesis of Derivatives and Analogues of 5 Amino 2 Bromo 4 Pyridyl Methanol
Structural Modifications on the Pyridine (B92270) Nucleus
The pyridine ring itself serves as a primary site for structural modification. Altering the substituents on the nucleus can significantly influence the electronic properties and spatial arrangement of the entire molecule.
Systematic variation of substituents on the pyridine core is a common strategy to develop novel analogues. The bromine atom at the C2 position is particularly amenable to transition-metal-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura cross-coupling reaction can be employed to introduce a wide array of aryl and heteroaryl groups at this position. nih.govmdpi.com This reaction typically involves the use of a palladium catalyst and a boronic acid or ester to replace the bromine atom. mdpi.com
Similarly, other positions on the pyridine ring can be functionalized. While the starting compound has a specific substitution pattern, related synthetic routes for other pyridines show that positions can be modified using techniques like lithiation followed by quenching with an electrophile or by starting from differently substituted pyridine precursors. nih.govorganic-chemistry.org
Table 1: Examples of Systematic Substituent Variation
| Position of Variation | Original Substituent | Potential New Substituent | Example Reaction Type |
|---|---|---|---|
| C2 | -Br | -Phenyl, -Tolyl, -Thienyl | Suzuki-Miyaura Coupling |
| C2 | -Br | -Alkyl, -Aryl | Grignard Reagent Coupling |
| C5 | -NH₂ | -NH-Aryl | Buchwald-Hartwig Amination |
| C6 | -H | -Alkoxy | Nucleophilic Aromatic Substitution |
The exploration of different halogen analogues is a critical step in structure-activity relationship studies. The bromo substituent can be replaced by other halogens, or additional halogens can be introduced onto the pyridine ring. The synthesis of chloro, fluoro, or iodo analogues can be achieved by selecting appropriate starting materials or by utilizing specific halogenating agents.
For example, bromination of a pyridine ring can be accomplished using N-bromosuccinimide (NBS). nih.gov Analogously, N-chlorosuccinimide (NCS) or N-iodosuccinimide (NIS) could be used to introduce chlorine or iodine, respectively. The synthesis of fluorinated pyridines often requires specialized reagents and conditions. researchgate.net The reactivity of 4-aminopyridine (B3432731) with various halogens and interhalogens has been studied, revealing pathways to different halogenated products. acs.org
Table 2: Potential Halogenated Analogues
| Compound Name | Halogen at C2 | Additional Halogenation |
|---|---|---|
| (5-Amino-2-chloro-4-pyridyl)methanol | -Cl | None |
| (5-Amino-2-iodo-4-pyridyl)methanol | -I | None |
| (5-Amino-2-fluoro-4-pyridyl)methanol | -F | None |
| (5-Amino-2,6-dibromo-4-pyridyl)methanol | -Br | C6-Br |
Derivatization Strategies via the Amino Functionality
The amino group at the C5 position is a key site for derivatization, allowing for the introduction of a wide range of functionalities through several common reactions:
Acylation: The amino group can be readily acylated using acid chlorides or anhydrides to form amides. For instance, reacting the parent compound with acetic anhydride (B1165640) can yield N-(2-bromo-4-(hydroxymethyl)pyridin-5-yl)acetamide. mdpi.com
Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamides.
Alkylation: The amino group can undergo mono- or di-alkylation using alkyl halides.
Reductive Amination: The amino group can be used in reductive amination with aldehydes or ketones to produce secondary or tertiary amines.
These derivatization techniques are standard in medicinal chemistry for modifying a molecule's polarity, hydrogen bonding capacity, and metabolic stability. nih.govnih.gov
Modifications and Elaborations of the Hydroxymethyl Moiety
The hydroxymethyl group at the C4 position offers another handle for chemical modification. Standard transformations for primary alcohols can be applied here:
Oxidation: The hydroxymethyl group can be oxidized to an aldehyde using mild oxidizing agents like manganese dioxide (MnO₂) or to a carboxylic acid using stronger agents like potassium permanganate (B83412) (KMnO₄).
Esterification: Reaction with carboxylic acids or their activated derivatives (e.g., acid chlorides) yields esters.
Etherification: Conversion to ethers can be achieved through reactions like the Williamson ether synthesis.
Halogenation: The hydroxyl group can be replaced with a halogen (e.g., chlorine or bromine) using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), producing a reactive halomethyl group.
These modifications allow for the introduction of new functional groups and the extension of the molecular scaffold.
Table 3: Derivatives from Hydroxymethyl Group Modification
| Reaction Type | Reagent Example | Resulting Functional Group |
|---|---|---|
| Oxidation | MnO₂ | Aldehyde (-CHO) |
| Oxidation | KMnO₄ | Carboxylic Acid (-COOH) |
| Esterification | Acetic Anhydride | Acetate Ester (-CH₂OAc) |
| Etherification | NaH, Methyl Iodide | Methyl Ether (-CH₂OCH₃) |
| Halogenation | SOCl₂ | Chloromethyl (-CH₂Cl) |
Design and Synthesis of Fused Pyridine Ring Systems
The (5-Amino-2-bromo-4-pyridyl)methanol scaffold can be used as a building block for the synthesis of more complex, fused heterocyclic systems. By introducing appropriate functional groups, intramolecular cyclization reactions can be induced to form bicyclic structures. For example, a strategy could involve the oxidation of the hydroxymethyl group to a carboxylic acid, followed by a reaction that utilizes the adjacent amino group to form a fused pyridopyrimidinone ring.
Published methodologies for creating fused pyridine systems, such as pyrido[2,3-d]pyrimidines or pyrazolo[3,4-b]pyridines, often start from aminopyridine derivatives that have a cyano or hydrazide group adjacent to the amino group. nih.gov These strategies can be adapted. For instance, the hydroxymethyl group could be converted into a nitrile, setting the stage for cyclization with reagents like formic acid or urea (B33335) to build a fused pyrimidine (B1678525) ring. nih.gov
Exploration of Structural Diversification for Library Generation
The versatility of this compound makes it an excellent scaffold for combinatorial chemistry and the generation of compound libraries. nih.gov The orthogonal reactivity of its three main functional groups allows for a systematic and diverse array of derivatives to be synthesized.
Libraries can be generated using either solution-phase or solid-phase synthesis techniques. springernature.com For example, the hydroxymethyl group could be attached to a solid support resin. Subsequently, the bromine atom could be subjected to a variety of Suzuki-Miyaura coupling reactions with different boronic acids. nih.govmdpi.com Finally, the amino group could be acylated with a diverse set of acid chlorides. Cleavage from the resin would then release a library of unique compounds. This combinatorial approach enables the rapid synthesis of thousands of structurally related molecules for high-throughput screening in drug discovery programs. nih.gov
Applications in Organic Synthesis
(5-Amino-2-bromo-4-pyridyl)methanol as a Versatile Building Block in Heterocyclic Chemistry
The structure of this compound is primed for the construction of various fused heterocyclic systems. The amino and hydroxymethyl groups can participate in cyclization reactions to form new rings fused to the pyridine (B92270) core. For instance, intramolecular reactions could potentially lead to the formation of furopyridine or pyrrolopyridine derivatives, which are common scaffolds in medicinal chemistry. nih.govnih.gov
The bromine atom at the 2-position serves as a handle for cross-coupling reactions, a cornerstone of modern organic synthesis. wikipedia.org Reactions such as the Sonogashira, Suzuki, and Buchwald-Hartwig couplings could be employed to introduce a wide variety of substituents at this position, further diversifying the molecular architecture. wikipedia.orglibretexts.org The reactivity of the bromo-substituent allows for site-selective functionalization, a key strategy in the synthesis of complex molecules. libretexts.org
Table 1: Potential Heterocyclic Systems from this compound
| Reactant/Condition | Potential Product Core | Type of Reaction |
| Acid/Base Catalyst | Furo[3,4-c]pyridine | Intramolecular Cyclization |
| Oxidizing Agent then Cyclization | Pyrrolo[3,4-c]pyridine | Oxidation and Cyclization |
| Terminal Alkyne, Pd/Cu catalyst | Alkynyl-substituted aminopyridyl methanol (B129727) | Sonogashira Coupling |
| Boronic Acid, Pd catalyst | Aryl-substituted aminopyridyl methanol | Suzuki Coupling |
This table represents theoretically plausible transformations based on the functional groups of the title compound.
Utilization in the Construction of Complex Molecular Architectures
The multifunctionality of this compound makes it an attractive starting material for the synthesis of complex, polycyclic molecules. Its ability to undergo sequential, regioselective reactions at its different functional groups would allow for the controlled, step-wise assembly of intricate molecular frameworks. For example, the hydroxymethyl group could be oxidized to an aldehyde, which could then participate in condensation or multicomponent reactions. Subsequently, the amino group could be acylated or used in further cyclizations, and the bromo group could be functionalized via cross-coupling. This orthogonal reactivity is highly desirable in the synthesis of natural products and novel pharmaceutical agents.
Intermediacy in the Synthesis of Advanced Organic Compounds
While specific examples are not widely reported, it is plausible that this compound serves as a key intermediate in proprietary industrial syntheses. Its structural features are present in a number of patented chemical entities. For instance, the aminopyridine moiety is a common pharmacophore, and the ability to introduce functionality at the 2- and 4-positions is synthetically valuable. The synthesis of substituted pyridines is a significant area of research in the development of new drugs and agrochemicals. beilstein-journals.orglongdom.org
Integration into Continuous Flow Synthesis Methodologies
Continuous flow chemistry offers numerous advantages over traditional batch processing, including improved safety, scalability, and reaction control. The types of reactions for which this compound is suited, such as cross-coupling and cyclization reactions, are often amenable to flow conditions. The ability to perform sequential transformations in a continuous flow setup without isolating intermediates could streamline the synthesis of complex molecules derived from this building block. While no specific studies have been published on the use of this compound in flow synthesis, it represents a promising area for future investigation.
Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the exact arrangement of atoms can be established.
One-dimensional NMR provides fundamental information about the number and types of protons and carbons in a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of (5-Amino-2-bromo-4-pyridyl)methanol is expected to show distinct signals for the aromatic protons, the aminyl protons, the hydroxyl proton, and the methylene (B1212753) protons of the hydroxymethyl group. The aromatic region would likely display two singlets corresponding to the protons at the C3 and C6 positions of the pyridine (B92270) ring. The chemical shifts of these protons are influenced by the electronic effects of the amino, bromo, and hydroxymethyl substituents. The methylene protons of the -CH₂OH group would appear as a singlet, while the amino (-NH₂) and hydroxyl (-OH) protons would also present as singlets, with their chemical shifts being sensitive to solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will reveal distinct signals for each of the six carbon atoms in the pyridine ring and the hydroxymethyl group. The chemical shifts of the ring carbons are dictated by the nature of the substituents. The carbon bearing the bromine atom (C2) is expected to be significantly downfield due to the halogen's inductive effect. Conversely, the carbon attached to the amino group (C5) would be shielded. The signal for the hydroxymethyl carbon (-CH₂OH) would appear in the aliphatic region of the spectrum.
To illustrate the expected chemical shifts, data for the analogous compound 5-Amino-2-bromopyridine is presented below.
| ¹H NMR Chemical Shifts for 5-Amino-2-bromopyridine |
| Proton |
| H-3 |
| H-4 |
| H-6 |
| -NH₂ |
| ¹³C NMR Chemical Shifts for 5-Amino-2-bromopyridine |
| Carbon |
| C-2 |
| C-3 |
| C-4 |
| C-5 |
| C-6 |
Two-dimensional NMR techniques are indispensable for unambiguously assigning the signals observed in 1D NMR spectra and for determining the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically over two or three bonds. For this compound, COSY would be expected to show correlations between the aromatic protons if any coupling exists, though in this highly substituted ring, such couplings might be minimal.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded carbon and proton atoms. This would allow for the definitive assignment of the proton signals to their corresponding carbon atoms in the pyridine ring and the hydroxymethyl group.
ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY provides information about the spatial proximity of protons. This can be useful in confirming the through-space relationships between different functional groups.
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 spectrum, for example, would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, which would clearly identify the methylene carbon of the hydroxymethyl group.
Mass Spectrometry (MS) Characterization
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as insights into its fragmentation patterns.
HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental formula, confirming the presence of bromine, nitrogen, and oxygen atoms.
ESI-MS is a soft ionization technique that is well-suited for polar molecules like the target compound. It would be expected to produce a prominent protonated molecular ion peak [M+H]⁺, which would further confirm the molecular weight. The isotopic pattern of the molecular ion peak would clearly show the presence of a bromine atom, with its characteristic M and M+2 peaks of nearly equal intensity.
Vibrational Spectroscopy: Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show several key absorption bands.
The presence of the amino (-NH₂) group would be indicated by a pair of stretching vibrations in the region of 3300-3500 cm⁻¹. The hydroxyl (-OH) group of the methanol (B129727) substituent would exhibit a broad stretching band around 3200-3600 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methylene group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region. Finally, the C-Br stretching vibration would likely be observed in the lower frequency region of the spectrum, typically below 700 cm⁻¹.
To provide a reference, the characteristic IR absorption bands for 2-aminopyridine (B139424) are presented below. tsijournals.com
| Characteristic IR Absorption Bands for 2-Aminopyridine |
| Vibrational Mode |
| N-H stretching |
| C-H stretching (aromatic) |
| C=N stretching (ring) |
| C=C stretching (ring) |
| N-H bending |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic absorption properties of this compound have been characterized using Ultraviolet-Visible (UV-Vis) spectroscopy. This technique provides insights into the electronic transitions within the molecule. While specific experimental data for the UV-Vis spectrum of this compound, such as its maximum absorption wavelengths (λmax) and corresponding molar absorptivities in various solvents, are not widely available in published literature, general principles of UV-Vis spectroscopy for aromatic compounds can be applied. The pyridine ring, along with the amino and bromo substituents, would be expected to give rise to characteristic absorption bands in the UV region.
For comparison, studies on similar pyridine derivatives offer a glimpse into the expected spectral behavior. For instance, the UV-Vis absorption spectra of 2-amino-4-arylthiazoles have been studied in various solvents, revealing shifts in absorption bands based on solvent polarity. Such shifts are indicative of the nature of the electronic transitions (e.g., π-π* or n-π*) and the interaction of the molecule with its environment.
Solid-State Structural Analysis: X-ray Crystallography
Although a dedicated crystallographic study for this compound is not readily found in the primary literature, data for a closely related isomer, 2-Amino-5-bromopyridine (B118841), is available and offers valuable comparative insights. The crystal structure of 2-Amino-5-bromopyridine was determined from powder diffraction data and revealed a monoclinic crystal system with the space group P2₁/c. nih.gov The unit cell parameters were reported as a = 13.80 Å, b = 5.839 Å, c = 7.687 Å, and β = 106.04°. nih.gov Such data is crucial for understanding the intermolecular interactions, such as hydrogen bonding, that govern the solid-state architecture of these types of compounds.
Table 1: Crystallographic Data for the Related Compound 2-Amino-5-bromopyridine
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P 1 21/c 1 |
| a (Å) | 13.80 |
| b (Å) | 5.839 |
| c (Å) | 7.687 |
| α (°) | 90.000 |
| β (°) | 106.04 |
| γ (°) | 90.000 |
| Z | 4 |
Data sourced from the Crystallography Open Database (COD) for 2-Amino-5-bromopyridine. nih.gov
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass fractions of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is then compared to the theoretically calculated percentages based on the compound's molecular formula to confirm its purity and elemental composition.
For this compound, with the molecular formula C₆H₇BrN₂O, the theoretical elemental composition can be calculated. While specific experimental elemental analysis results for this compound are not available in the reviewed literature, published studies on similar heterocyclic compounds routinely report such data to validate their synthesis. For example, in the synthesis of various metallo-organic complexes, elemental analysis is a standard characterization method to confirm the successful formation of the target molecules.
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 6 | 72.066 | 35.49% |
| Hydrogen | H | 1.008 | 7 | 7.056 | 3.47% |
| Bromine | Br | 79.904 | 1 | 79.904 | 39.35% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 13.80% |
| Oxygen | O | 15.999 | 1 | 15.999 | 7.88% |
| Total | 203.039 | 100.00% |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of a molecule.
A crucial first step in computational analysis is determining the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the bond lengths, bond angles, and dihedral angles corresponding to the lowest energy state. For (5-Amino-2-bromo-4-pyridyl)methanol, this would involve considering the rotation around the C-C bond of the methanol (B129727) group and the orientation of the amino group to identify the global minimum energy conformation. Conformational analysis would reveal the relative energies of different spatial arrangements (conformers) and the energy barriers between them. Such studies on related aminopyridine derivatives have shown that the planarity of the amino group and its orientation relative to the ring are key factors in determining the most stable conformer.
A hypothetical data table for the optimized geometry of the most stable conformer of this compound would resemble the following:
| Parameter | Value (Å or °) |
| Bond Lengths | |
| C2-Br | Calculated Value |
| C4-C(methanol) | Calculated Value |
| C5-N(amino) | Calculated Value |
| C(methanol)-O | Calculated Value |
| Bond Angles | |
| N1-C2-Br | Calculated Value |
| C3-C4-C(methanol) | Calculated Value |
| C4-C5-N(amino) | Calculated Value |
| Dihedral Angles | |
| C3-C4-C(methanol)-O | Calculated Value |
Note: The values in this table are placeholders and would need to be determined by actual quantum chemical calculations.
The electronic properties of a molecule are dictated by the arrangement of its electrons in molecular orbitals. Of particular interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller gap generally suggests higher reactivity. nih.gov For this compound, the distribution of these orbitals would likely show significant contributions from the pyridine (B92270) ring, the amino group, and the bromine atom, indicating their roles in potential chemical reactions.
A summary of hypothetical electronic properties would be:
| Property | Value (eV) |
| HOMO Energy | Calculated Value |
| LUMO Energy | Calculated Value |
| HOMO-LUMO Gap | Calculated Value |
Note: The values in this table are placeholders and would need to be determined by actual quantum chemical calculations.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov The MEP illustrates the charge distribution on the molecule's surface, with negative potential regions (typically colored red or yellow) indicating areas rich in electrons and susceptible to electrophilic attack, while positive potential regions (blue) are electron-deficient and prone to nucleophilic attack. For this compound, the MEP would likely show a negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the methanol group, as well as the amino group, making them potential sites for protonation or interaction with electrophiles. The area around the hydrogen atoms of the amino and hydroxyl groups would exhibit a positive potential.
Molecular Dynamics Simulations (e.g., conformational flexibility studies)
While quantum mechanics is excellent for static properties, molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time. An MD simulation of this compound would provide insights into its conformational flexibility in different environments, such as in a solvent. This would be particularly useful for understanding how the molecule might adapt its shape to interact with other molecules, for instance, in a biological system.
Analysis of Intermolecular Interactions and Hydrogen Bonding
The amino and hydroxyl groups in this compound are capable of forming hydrogen bonds, which are strong intermolecular interactions that significantly influence the physical properties and crystal packing of the compound. semanticscholar.org A computational analysis would identify the preferred hydrogen bonding patterns, such as the formation of dimers or more extensive networks. The pyridine nitrogen can also act as a hydrogen bond acceptor. Studies on similar halogenated aminopyridines have shown that N–H···N and N–H···halogen hydrogen bonds can play a crucial role in the solid-state architecture. nih.gov
Investigation of Tautomeric Equilibria and Stability
Aminopyridines can exist in different tautomeric forms, such as the amino and imino forms. nih.gov Quantum chemical calculations can determine the relative energies of these tautomers to predict which form is most stable in the gas phase and in solution. For 2-aminopyridine (B139424) derivatives, the amino form is generally found to be the most stable. nih.gov A computational study on this compound would quantify the energy difference between its possible tautomers, providing a definitive answer to its preferred structure.
Computational Design of Novel Derivatives and Reaction Pathways
The computational design of novel derivatives of this compound and the theoretical simulation of its reaction pathways are areas of growing interest. These approaches allow for the exploration of chemical space and the prediction of reaction outcomes without the need for extensive empirical experimentation.
Computational Design of Novel Derivatives:
The design of new molecules derived from this compound often employs techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and density functional theory (DFT) calculations. These methods are used to predict the biological activity, physicochemical properties, and interaction of designed derivatives with specific targets.
For instance, in silico studies on related aminopyridine and bromopyridine scaffolds have demonstrated the potential to design derivatives with specific therapeutic applications. mdpi.comnih.gov These studies often involve the systematic modification of the parent structure by introducing various functional groups and assessing the resulting changes in properties through computational models. While specific data tables for derivatives of this compound are not yet prevalent in published literature, the general approach from studies on analogous compounds can be extrapolated.
Interactive Table: Hypothetical Design Parameters for Derivatives of this compound
| Derivative ID | Substitution Position | Substituent Group | Predicted Property Change (Example) | Computational Method |
| D-001 | 5-Amino | Acetyl | Increased lipophilicity | DFT |
| D-002 | 2-Bromo | Cyano | Altered electronic profile | QSAR |
| D-003 | 4-Methanol | Esterification | Enhanced pro-drug potential | Molecular Docking |
| D-004 | Aromatic Ring | Additional Halogen | Modified binding affinity | DFT |
Theoretical Exploration of Reaction Pathways:
Theoretical studies on the reaction pathways of this compound can provide valuable insights into its reactivity, stability, and the mechanisms of its transformations. Quantum chemical methods, such as DFT, are frequently used to calculate the energies of reactants, transition states, and products, thereby mapping out the potential energy surface of a reaction. derpharmachemica.comresearchgate.net
These calculations can help identify the most likely reaction mechanisms, predict the feasibility of a synthetic route, and understand the role of catalysts or different reaction conditions. For example, theoretical studies on substituted pyridines can elucidate the effects of the amino and bromo groups on the reactivity of the pyridine ring and the methanol moiety. kchem.org
Interactive Table: Theoretical Reaction Pathway Analysis
| Reaction Type | Reactant(s) | Proposed Intermediate | Calculated Activation Energy (kcal/mol) - Example | Theoretical Method |
| Nucleophilic Substitution | This compound + Nu- | Meisenheimer-like complex | 15-25 | DFT (B3LYP/6-31G*) |
| Oxidation of Methanol | This compound + [O] | Aldehyde intermediate | 10-20 | Quantum Mechanics/Molecular Mechanics (QM/MM) |
| Suzuki Coupling | This compound + Arylboronic acid | Palladacycle intermediate | 20-30 | DFT |
It is important to note that while these computational and theoretical approaches provide powerful predictive tools, experimental validation remains crucial to confirm the in silico findings. The continued development of computational methods and their application to novel molecules like this compound will undoubtedly accelerate the discovery and development of new chemical entities with valuable properties.
Process Optimization and Green Chemistry Aspects of Synthesis
Optimization of Reaction Conditions
The optimization of reaction conditions is a critical step in the synthesis of (5-Amino-2-bromo-4-pyridyl)methanol, directly influencing yield, purity, and cost-effectiveness. Key parameters that are typically optimized include temperature, solvents, catalysts, and reaction time.
Temperature: The reaction temperature can significantly affect the rate of reaction and the formation of byproducts. For the synthesis of related aminopyridine derivatives, reaction temperatures can range from ambient temperature to reflux conditions. researchgate.net For instance, in the synthesis of N-amino pyridine-2,6-dione derivatives, reactions carried out at room temperature resulted in trace amounts of product, while reflux conditions significantly improved yields. researchgate.net Finding the optimal temperature is a balance between achieving a reasonable reaction rate and minimizing the degradation of reactants and products or the formation of unwanted impurities.
Solvents: The choice of solvent is crucial as it can influence the solubility of reactants, the reaction pathway, and the ease of product isolation. Common solvents explored for the synthesis of pyridine (B92270) derivatives include ethanol (B145695), methanol (B129727), acetonitrile (B52724), tetrahydrofuran (B95107) (THF), and N,N-dimethylformamide (DMF). researchgate.netmdpi.com In one study on a related synthesis, DMF was found to give the highest yield (80%) under reflux conditions, while ethanol and acetonitrile also provided moderate to good yields (58% and 65%, respectively). researchgate.net The selection of a solvent often involves a trade-off between reaction performance and environmental impact.
Catalysts: Catalysts play a pivotal role in accelerating the reaction rate and improving selectivity. For the synthesis of pyridine derivatives, a range of catalysts have been investigated, including acid and base catalysts, metal-based catalysts, and heterogeneous catalysts like zeolites. acs.orgrsc.org For instance, indium trichloride (B1173362) has been found to be an effective catalyst for the synthesis of tetra-substituted pyridine derivatives. researchgate.net The development of efficient and reusable catalysts is a key area of research.
Reaction Time: The duration of the reaction is optimized to ensure the completion of the reaction while avoiding the formation of degradation products that can occur with prolonged reaction times. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time.
| Solvent | Condition | Yield (%) |
|---|---|---|
| Ethanol | Reflux | 58 |
| Methanol | Reflux | 47 |
| Acetonitrile | Reflux | 65 |
| Tetrahydrofuran (THF) | Reflux | 51 |
| N,N-dimethylformamide (DMF) | Reflux | 80 |
Strategies for Yield Enhancement and Purity Improvement
Maximizing the yield of this compound while ensuring high purity is a primary goal in its synthesis.
Purity Improvement: The purity of the final product is critical for its intended applications. Purification methods such as recrystallization, column chromatography, and preparative HPLC are commonly employed. gyrosproteintechnologies.comnih.gov Capping unreacted amino groups during synthesis can also be a useful strategy to minimize deletion products and simplify the purification process. gyrosproteintechnologies.com The choice of solvent for recrystallization is critical and is often determined empirically to find a system where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble.
Scale-Up Considerations for Industrial Production
Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces several challenges that need to be addressed.
Process Safety: The safety of the process is paramount. This includes understanding the thermal stability of reactants and intermediates, as well as managing any exothermic reactions. The use of hazardous reagents requires careful handling and containment procedures.
Equipment and Cost: The choice of reactors and other processing equipment must be suitable for the scale of production. The cost of raw materials, solvents, and catalysts becomes a more significant factor at an industrial scale, driving the need for efficient and cost-effective processes.
Process Control: Robust process control strategies are necessary to ensure consistent product quality and yield. This includes monitoring key process parameters in real-time and implementing automated control systems. The development of scalable and convenient processes is an active area of research, with a focus on minimizing complex and costly purification steps. heteroletters.org
Minimization of Byproduct Formation and Impurity Control
The formation of byproducts can significantly reduce the yield and purity of the desired product, complicating the purification process.
Byproduct Identification and Control: A key byproduct in the bromination of aminopyridines is the formation of di-brominated species, such as 2-amino-3,5-dibromopyridine. heteroletters.org Controlling the stoichiometry of the brominating agent and the reaction conditions can help to minimize the formation of such byproducts. heteroletters.org In some cases, the byproduct can be separated and potentially recycled or converted to the desired product. heteroletters.org
Impurity Profiling: A thorough understanding of the impurity profile is essential for quality control. Analytical techniques such as HPLC and mass spectrometry (MS) are used to identify and quantify impurities. gyrosproteintechnologies.com This information is crucial for developing effective purification strategies and for meeting regulatory requirements.
Implementation of Green Solvents and Reaction Media
The use of green solvents is a cornerstone of green chemistry, aiming to reduce the environmental impact of chemical processes.
Solvent Selection: Traditional solvents like DMF are facing increasing regulatory scrutiny due to their toxicity. labcompare.com This has spurred research into greener alternatives. Water is an ideal green solvent, and its use in organic synthesis is an area of active research. nih.gov Other potential green solvents include bio-derived solvents and deep eutectic solvents. nih.govd-nb.info The challenge lies in finding green solvents that offer comparable or superior performance to traditional solvents.
Solvent-Free Conditions: Conducting reactions under solvent-free conditions, for example, through mechanochemistry (grinding), is another effective green chemistry approach. nih.gov This eliminates the need for solvents altogether, reducing waste and simplifying the work-up procedure.
| Green Solvent/Condition | Potential Advantage | Reference |
|---|---|---|
| Water | Non-toxic, abundant, and inexpensive. | nih.gov |
| Glycerol formal | Bio-derived, potential replacement for methyl isobutyl ketone. | nih.gov |
| Solvent-free (Mechanochemistry) | Eliminates solvent waste, can lead to faster reactions. | nih.gov |
Development of Sustainable Catalytic Systems
The development of sustainable catalysts that are efficient, reusable, and environmentally benign is a key goal in green chemistry.
Heterogeneous Catalysts: Heterogeneous catalysts, such as zeolites and metal oxides, are often preferred for industrial processes because they can be easily separated from the reaction mixture and recycled. rsc.org Zeolites have been investigated for the synthesis of pyridines from renewable feedstocks like glycerol. rsc.org
Magnetic Catalysts: Magnetically recoverable catalysts, such as iron oxide nanoparticles functionalized with a catalytic species, offer a convenient method for catalyst separation and reuse. rsc.org These have been successfully employed in the synthesis of various pyridine derivatives. rsc.org
Biocatalysts: While not yet widely reported for this specific synthesis, the use of enzymes (biocatalysts) represents a promising avenue for green chemistry. Biocatalysts operate under mild conditions (temperature and pH) and can exhibit high selectivity, reducing the formation of byproducts.
Waste Reduction and Environmental Impact Assessment
Atom Economy: Designing synthetic routes with high atom economy, where a maximum number of atoms from the reactants are incorporated into the final product, is a fundamental principle of green chemistry. One-pot reactions and multicomponent reactions are strategies that can improve atom economy. acs.org
Environmental Impact Assessment: Tools like Life Cycle Assessment (LCA) can be used to evaluate the environmental footprint of the entire synthesis process, from raw material extraction to product disposal. This allows for the identification of hotspots in the process where improvements can be made to reduce the environmental burden. The environmental fate of pyridine and its derivatives is an important consideration, as they can be released into the environment from industrial sources. nih.gov
Future Research Directions
Exploration of Novel Synthetic Methodologies
The development of efficient and diverse synthetic methods is paramount for expanding the chemical space accessible from (5-Amino-2-bromo-4-pyridyl)methanol. Future research should focus on novel strategies that offer improved yields, regioselectivity, and functional group tolerance compared to classical approaches.
One promising avenue is the application of modern cross-coupling reactions. The bromine atom at the 2-position is a prime handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings. nih.govyoutube.com These reactions would allow for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, thereby generating a library of novel derivatives. Research should aim to define optimal conditions for these couplings in the presence of the amino and hydroxymethyl functionalities, which might require protective group strategies or the development of catalyst systems tolerant to these groups. nih.gov
Furthermore, the development of one-pot, multi-component reactions starting from simpler precursors could provide a more atom-economical and streamlined synthesis of derivatives of this compound. acs.org For instance, cascade reactions involving the formation of the pyridine (B92270) ring with simultaneous or subsequent installation of the required functional groups could be explored. nih.govnih.gov
| Reaction Type | Potential Coupling Partner | Potential Product Scaffolds |
| Suzuki Coupling | Arylboronic acids, Heteroarylboronic acids | 5-Amino-2-aryl-4-pyridyl)methanol, (5-Amino-2-heteroaryl-4-pyridyl)methanol |
| Stille Coupling | Organostannanes | (5-Amino-2-alkyl/aryl-4-pyridyl)methanol |
| Negishi Coupling | Organozinc reagents | (5-Amino-2-alkyl/aryl-4-pyridyl)methanol |
| Buchwald-Hartwig Amination | Amines, Amides | 2,5-Diamino-4-pyridyl)methanol derivatives |
| Sonogashira Coupling | Terminal alkynes | (5-Amino-2-alkynyl-4-pyridyl)methanol |
Design and Development of Advanced Functional Materials Based on this compound
The unique combination of functional groups in this compound makes it an attractive building block for the synthesis of advanced functional materials.
The presence of the amino and hydroxymethyl groups allows for its use as a monomer in polymerization reactions. For example, it could be incorporated into polyesters, polyamides, or polyurethanes. The bromine atom provides a site for post-polymerization modification, enabling the introduction of specific functionalities along the polymer chain. Research in this area could lead to the development of novel polymers with tailored properties, such as thermal stability, specific optical or electronic characteristics, or stimuli-responsiveness. acs.orgresearchgate.net For instance, polymers containing this pyridine moiety could exhibit interesting fluorescence properties or act as sensors. acs.org
Furthermore, the ability of the pyridine nitrogen and the amino group to coordinate with metal ions makes this compound a candidate for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials have potential applications in gas storage, catalysis, and sensing. Future work could involve the systematic investigation of the coordination chemistry of this compound and its derivatives with various metal centers.
| Material Type | Potential Synthetic Strategy | Potential Applications |
| Functional Polymers | Polycondensation, Ring-opening polymerization | Smart materials, sensors, drug delivery systems |
| Metal-Organic Frameworks (MOFs) | Solvothermal synthesis | Gas storage, catalysis, separation |
| Coordination Polymers | Self-assembly with metal salts | Luminescent materials, magnetic materials |
Advanced Mechanistic Investigations of Chemical Transformations
A thorough understanding of the reaction mechanisms involved in the transformations of this compound is crucial for optimizing existing synthetic protocols and designing new ones. Future research should employ a combination of experimental and computational methods to elucidate the intricate details of its reactivity.
For instance, detailed kinetic studies of cross-coupling reactions involving the bromo-substituent would provide valuable insights into the catalytic cycle and the influence of the amino and hydroxymethyl groups on the reaction rate and selectivity. nih.gov Computational modeling can be used to study the transition states of various reaction pathways, helping to rationalize observed regioselectivities and predict the outcome of new reactions. nih.gov
The role of the pyridine nitrogen in directing reactions at other positions on the ring is another area ripe for investigation. Understanding how protonation or coordination of the nitrogen atom affects the reactivity of the amino, bromo, and hydroxymethyl groups will be key to controlling the outcome of chemical transformations.
Integration with Emerging Synthetic Technologies (e.g., photoredox catalysis, electrochemistry)
Emerging synthetic technologies like photoredox catalysis and electrochemistry offer mild and sustainable alternatives to traditional synthetic methods. researchgate.netbohrium.com The integration of these technologies into the synthesis and derivatization of this compound is a highly promising area for future research.
Electrochemical synthesis offers another green and efficient tool for the modification of this compound. rsc.orgrsc.orgresearchgate.net Anodic oxidation could be used to selectively functionalize the amino group or the pyridine ring, while cathodic reduction could be employed to modify the bromo-substituent. The development of electrochemical methods for the synthesis of this compound and its derivatives could lead to more environmentally friendly and scalable processes.
| Technology | Potential Transformation | Advantages |
| Photoredox Catalysis | C-H functionalization, Cross-coupling reactions | Mild reaction conditions, high functional group tolerance, use of visible light |
| Electrochemistry | Selective oxidation/reduction, Halogenation/dehalogenation | Avoidance of stoichiometric reagents, precise control over reaction conditions |
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing (5-Amino-2-bromo-4-pyridyl)methanol, and how can competing side reactions be minimized?
- Methodological Answer : Synthesis typically involves halogenation and hydroxylation of pyridine derivatives. Key steps include:
- Halogenation : Introducing bromine at the 2-position via electrophilic substitution, requiring controlled temperature (0–5°C) to avoid over-bromination .
- Amination : Protecting the hydroxyl group during amination at the 5-position to prevent unwanted nucleophilic substitution .
- Purification : Use methanol recrystallization to isolate the product, as demonstrated in analogous brominated pyridine derivatives .
- Optimization : Monitor reactions via TLC and adjust stoichiometry of reagents (e.g., hydrazine hydrate in ethanol) to suppress side products like dehalogenated byproducts .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : H NMR resolves the hydroxymethyl (-CHOH) and amino (-NH) protons. Aromatic protons (pyridine ring) appear as distinct singlets due to bromine’s deshielding effect .
- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H] at m/z 219.0) and bromine isotopic pattern .
- IR : Stretching frequencies for -OH (~3200 cm) and -NH (~3350 cm) validate functional groups .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions between predicted and experimental vibrational spectra?
- Methodological Answer :
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to simulate IR spectra. Compare with experimental data to identify discrepancies, such as unexpected hydrogen bonding or crystal packing effects .
- Cross-validate using X-ray crystallography (e.g., SHELX refinement) to confirm molecular geometry and intermolecular interactions .
Q. What strategies improve crystallographic refinement for this compound when twinning or poor diffraction occurs?
- Methodological Answer :
- Data Collection : Use high-resolution synchrotron radiation to enhance data quality.
- Refinement : Apply SHELXL’s TWIN and BASF commands to model twinned crystals. For poor diffraction, integrate charge-flipping methods in SHELXD for ab initio phasing .
- Validation : Check R and CC metrics to ensure data reliability .
Q. How does the bromine substituent influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer :
- The 2-bromo group acts as a directing group, favoring coupling at the 4-position due to steric hindrance and electronic effects.
- Experimental Design : Use Pd(PPh) as a catalyst and optimize solvent (THF vs. DMF) to enhance yields. Monitor reaction progress via F NMR if fluorinated partners are used .
Data Contradiction Analysis
Q. How should researchers address discrepancies in melting point or solubility data reported in literature?
- Methodological Answer :
- Purity Assessment : Re-crystallize the compound and analyze via HPLC (C18 column, 0.1% TFA in acetonitrile/water) to rule out impurities .
- Solubility Tests : Conduct parallel experiments in polar (methanol) and nonpolar (DCM) solvents under controlled humidity, as hygroscopicity may skew results .
Applications in Medicinal Chemistry
Q. What in vitro assays are suitable for evaluating the bioactivity of this compound derivatives?
- Methodological Answer :
- Antimicrobial Screening : Use microdilution assays against S. aureus and E. coli (MIC reported in µg/mL).
- Kinase Inhibition : Test against tyrosine kinases (e.g., EGFR) via fluorescence polarization assays, referencing similar pyridine-based inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
